molecular formula C12H16BrN3O2 B8794353 Ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B8794353
M. Wt: 314.18 g/mol
InChI Key: YDDWBNIEKKDQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H16BrN3O2 and its molecular weight is 314.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H16BrN3O2/c1-2-18-12(17)16-7-5-15(6-8-16)11-4-3-10(13)9-14-11/h3-4,9H,2,5-8H2,1H3

InChI Key

YDDWBNIEKKDQIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled (<10° C.) mixture of 150 g of ethyl 4-(2-pyridinyl)-1-piperazinecarboxylate and 1535 ml of carbon sulfide were added dropwise 32.8 ml of bromine. Upon completion, stirring was continued for 18 hours, while meantime the mixture was allowed to reach room temperature. At a temperature below 20° C., there was added a solution of 70 g of sodium hydroxide solution 10N in 300 ml of water. After stirring for 3 hours at room temperature, the layers were separated. The aqueous phase was extracted twice with trichloromethane. The combined organic phases were washed with water, dried, filtered and evaporated. 46 ml of benzene were added to the residue and the whole was evaporated again. Upon standing for 48 hours, the product was solidified. The oily phase was decanted and the solid product was crystallized twice from 2,2'-oxybispropane at 10° C. It was filtered off and dried, yielding 100 g of ethyl 4-(5-bromo-2-pyridinyl)-1-piperazinecarboxylate; mp. 68° C. (interm. 11).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1535 mL
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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